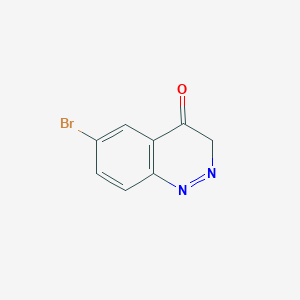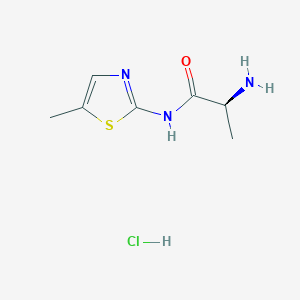
2-Chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step processes. One common method includes the cyclization of substituted ethyl esters under basic conditions to form the naphthyridine core. This is followed by chlorination and further functionalization to introduce the ethyl and carbonitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The carbonitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to oxides or reduced forms of the compound .
Scientific Research Applications
2-Chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial activities.
Material Science: The compound’s unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other photophysical applications.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Uniqueness
2-Chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to the presence of the ethyl and carbonitrile groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in medicinal chemistry and material science, setting it apart from other similar naphthyridine derivatives .
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-4-3-10-9(7-15)5-8(6-13)11(12)14-10/h5H,2-4,7H2,1H3 |
InChI Key |
JJNOSFBCPPJWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC(=C(C=C2C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)
![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)





